4-methyl-7-nitro-1H-indole
Overview
Description
4-Methyl-7-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-methyl-7-nitro-1H-indole is 1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4-Methyl-7-nitro-1H-indole is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as 4-methyl-7-nitro-1H-indole, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown significant potential in treating cancer cells and microbes .
Antiviral Activity
Indole derivatives have demonstrated antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives have also been used for their anti-inflammatory properties . They can help reduce inflammation and have potential therapeutic applications in diseases where inflammation plays a key role .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been used in the development of anticancer drugs, showing promising results in inhibiting the growth of cancer cells .
Antioxidant Activity
Indole derivatives have antioxidant properties . They can help protect the body from damage caused by harmful molecules known as free radicals .
Antimicrobial Activity
Indole derivatives have been used for their antimicrobial properties . They have shown effectiveness in inhibiting the growth of various types of microbes .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been used in the development of antidiabetic drugs, showing promising results in controlling blood sugar levels .
Antimalarial Activity
Indole derivatives have been used for their antimalarial properties . They have shown effectiveness in inhibiting the growth of the parasite that causes malaria .
Safety and Hazards
The safety information for 4-methyl-7-nitro-1H-indole indicates that it is classified under GHS07, which denotes that it can cause harm if swallowed (H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Indoles, including 4-methyl-7-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs . They have attracted increasing attention in recent years due to their various biologically vital properties . Future research may focus on the synthesis of novel indole derivatives and their potential therapeutic applications .
Mechanism of Action
Target of Action
4-Methyl-7-Nitro-1H-Indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various changes that can lead to different biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It’s worth noting that many compounds’ actions can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-methyl-7-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHCIXJJSWNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468167 | |
Record name | 4-methyl-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-nitro-1H-indole | |
CAS RN |
289483-80-3 | |
Record name | 4-methyl-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.